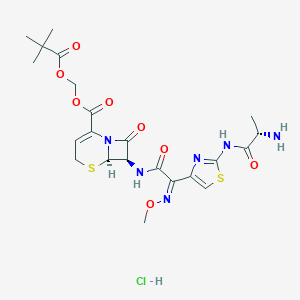
Ceftizoxime alapivoxil hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ceftizoxime alapivoxil hydrochloride is a third-generation cephalosporin antibiotic that is used to treat bacterial infections. It is a prodrug of ceftizoxime, which is a broad-spectrum antibiotic that is effective against both gram-positive and gram-negative bacteria. Ceftizoxime alapivoxil hydrochloride is synthesized by a chemical process that involves the reaction of ceftizoxime with alapivoxil hydrochloride.
Mecanismo De Acción
Ceftizoxime alapivoxil hydrochloride works by inhibiting the synthesis of bacterial cell walls. It does this by binding to the penicillin-binding proteins (PBPs) that are involved in the synthesis of bacterial cell walls. This leads to the disruption of the cell wall synthesis process, which eventually causes the death of the bacterial cell.
Efectos Bioquímicos Y Fisiológicos
Ceftizoxime alapivoxil hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to be well-tolerated by most patients and has a low incidence of adverse effects. Ceftizoxime alapivoxil hydrochloride has been shown to have good pharmacokinetic properties, including good absorption and distribution in the body. It has also been shown to have a long half-life, which allows for less frequent dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ceftizoxime alapivoxil hydrochloride has several advantages for lab experiments. It is a well-studied antibiotic that has been extensively characterized for its antibacterial properties. It is also relatively easy to synthesize and purify. However, there are also some limitations to its use in lab experiments. One limitation is that it may not be effective against all bacterial strains. Another limitation is that it may not be suitable for certain types of experiments, such as those that require the use of live bacteria.
Direcciones Futuras
There are several future directions for research on ceftizoxime alapivoxil hydrochloride. One area of research is the development of new formulations of the drug that can improve its pharmacokinetic properties. Another area of research is the investigation of the drug's potential use in combination with other antibiotics to improve its efficacy against certain bacterial strains. Additionally, there is a need for further research on the mechanisms of action of ceftizoxime alapivoxil hydrochloride and its effects on bacterial cells.
Métodos De Síntesis
Ceftizoxime alapivoxil hydrochloride is synthesized by a chemical process that involves the reaction of ceftizoxime with alapivoxil hydrochloride. The reaction is carried out in the presence of a solvent and a catalyst. The solvent used is typically an organic solvent such as methanol or ethanol. The catalyst used is usually a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of around 50-60°C for several hours. The product is then purified by various methods such as crystallization or chromatography.
Aplicaciones Científicas De Investigación
Ceftizoxime alapivoxil hydrochloride has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including some strains that are resistant to other antibiotics. Ceftizoxime alapivoxil hydrochloride has been used in various scientific research applications, including in vitro and in vivo studies. In vitro studies have been carried out to investigate the antibacterial properties of ceftizoxime alapivoxil hydrochloride against different bacterial strains. In vivo studies have been conducted to evaluate the efficacy of ceftizoxime alapivoxil hydrochloride in animal models of bacterial infections.
Propiedades
Número CAS |
135767-36-1 |
|---|---|
Nombre del producto |
Ceftizoxime alapivoxil hydrochloride |
Fórmula molecular |
C22H29ClN6O8S2 |
Peso molecular |
605.1 g/mol |
Nombre IUPAC |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-[2-[[(2S)-2-aminopropanoyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H28N6O8S2.ClH/c1-10(23)15(29)26-21-24-11(8-38-21)13(27-34-5)16(30)25-14-17(31)28-12(6-7-37-18(14)28)19(32)35-9-36-20(33)22(2,3)4;/h6,8,10,14,18H,7,9,23H2,1-5H3,(H,25,30)(H,24,26,29);1H/b27-13-;/t10-,14+,18+;/m0./s1 |
Clave InChI |
AIRXGBDVYJWRGO-VBSBDVEKSA-N |
SMILES isomérico |
C[C@@H](C(=O)NC1=NC(=CS1)/C(=N/OC)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)[NH3+].[Cl-] |
SMILES |
CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N.Cl |
SMILES canónico |
CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)[NH3+].[Cl-] |
Otros números CAS |
135767-36-1 |
Sinónimos |
(2-(2-alanylaminothiazol-4-yl)-2-methoxyiminoacetamido)-3-cephem-4-carboxylate AS 924 AS-924 ceftizoxime alapivoxil |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



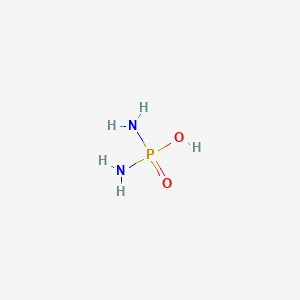
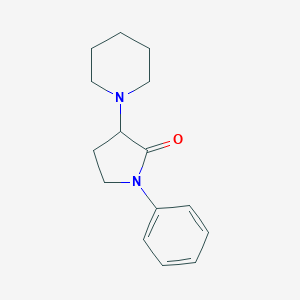

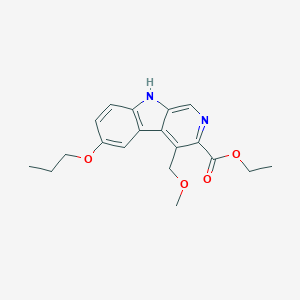




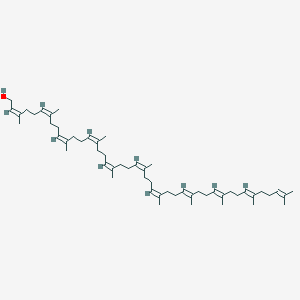



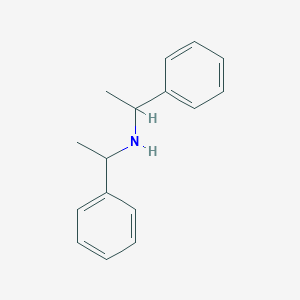
![3-Ethyl-4,8-dioxabicyclo[5.1.0]octane](/img/structure/B157371.png)